molecular formula C10H11BrO B13915983 1-Bromo-2-cyclopropoxy-4-methylbenzene

1-Bromo-2-cyclopropoxy-4-methylbenzene

Cat. No.: B13915983
M. Wt: 227.10 g/mol
InChI Key: SEACFQWTVYTNBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-cyclopropoxy-4-methylbenzene is an organic compound with the molecular formula C10H11BrO and a molecular weight of 227.10 g/mol . This compound is characterized by a benzene ring substituted with a bromine atom, a cyclopropoxy group, and a methyl group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 1-Bromo-2-cyclopropoxy-4-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-cyclopropoxy-4-methylbenzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) . The reaction conditions include maintaining a controlled temperature and ensuring the proper molar ratios of reactants to achieve high yields.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-Bromo-2-cyclopropoxy-4-methylbenzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bromine, sodium hydroxide, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Bromo-2-cyclopropoxy-4-methylbenzene in chemical reactions involves the formation of a positively charged benzenonium intermediate during electrophilic aromatic substitution . This intermediate is stabilized by the electron-donating effects of the cyclopropoxy and methyl groups, facilitating the substitution process. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

1-Bromo-2-cyclopropoxy-4-methylbenzene can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in the position and type of substituents on the benzene ring. The uniqueness of this compound lies in the specific arrangement of the cyclopropoxy and methyl groups, which influence its reactivity and applications.

Properties

Molecular Formula

C10H11BrO

Molecular Weight

227.10 g/mol

IUPAC Name

1-bromo-2-cyclopropyloxy-4-methylbenzene

InChI

InChI=1S/C10H11BrO/c1-7-2-5-9(11)10(6-7)12-8-3-4-8/h2,5-6,8H,3-4H2,1H3

InChI Key

SEACFQWTVYTNBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Br)OC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.